molecular formula C22H29N3O6S B10832694 2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 184633-88-3

2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B10832694
CAS No.: 184633-88-3
M. Wt: 463.5 g/mol
InChI Key: SVIXKYNOOFZUFA-CNRIWFPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

DZ-2640 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions of DZ-2640 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

DZ-2640 has several scientific research applications, including:

Comparison with Similar Compounds

DZ-2640 is compared with other similar carbapenem antibiotics, such as:

DZ-2640 is unique due to its ester-type prodrug nature, which allows for oral administration and rapid absorption in the body . Its activity against both Gram-positive and Gram-negative bacteria is comparable to or more potent than that of R-95867 and faropenem .

Properties

CAS No.

184633-88-3

Molecular Formula

C22H29N3O6S

Molecular Weight

463.5 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C22H29N3O6S/c1-11-16-15(12(2)26)19(27)25(16)17(20(28)30-10-31-21(29)22(3,4)5)18(11)32-13-8-14-23-6-7-24(14)9-13/h6-7,11-13,15-16,26H,8-10H2,1-5H3/t11-,12-,13+,15-,16-/m1/s1

InChI Key

SVIXKYNOOFZUFA-CNRIWFPOSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3CC4=NC=CN4C3)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC4=NC=CN4C3)C(=O)OCOC(=O)C(C)(C)C)C(C)O

Origin of Product

United States

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